molecular formula C19H20O5 B5279282 methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Cat. No.: B5279282
M. Wt: 328.4 g/mol
InChI Key: FNNWAQYAEWAHFA-MDZDMXLPSA-N
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Description

Methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cinnamoyl group and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate typically involves the condensation of methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters or alcohols.

Scientific Research Applications

Methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cinnamoyl group, in particular, may play a role in binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate: Lacks the cinnamoyl group, making it less reactive in certain chemical reactions.

    Cinnamoyl Chloride: Used as a reagent in the synthesis of cinnamoyl derivatives but lacks the cyclohexane ring structure.

    Methyl Cinnamate: Contains the cinnamoyl group but lacks the cyclohexane ring and additional functional groups.

Uniqueness

Methyl 5-cinnamoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is unique due to its combination of a cinnamoyl group and a cyclohexane ring with multiple functional groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2,2-dimethyl-4,6-dioxo-5-[(E)-3-phenylprop-2-enoyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-19(2)11-14(21)15(17(22)16(19)18(23)24-3)13(20)10-9-12-7-5-4-6-8-12/h4-10,15-16H,11H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNWAQYAEWAHFA-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1C(=O)OC)C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(C(=O)C1C(=O)OC)C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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